Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate
CAS No.: 740842-66-4
Cat. No.: VC2690227
Molecular Formula: C12H15BrO2S
Molecular Weight: 303.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 740842-66-4 |
|---|---|
| Molecular Formula | C12H15BrO2S |
| Molecular Weight | 303.22 g/mol |
| IUPAC Name | ethyl 4-(3-bromophenyl)sulfanylbutanoate |
| Standard InChI | InChI=1S/C12H15BrO2S/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 |
| Standard InChI Key | JDRGFVUVROZHAA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCSC1=CC(=CC=C1)Br |
| Canonical SMILES | CCOC(=O)CCCSC1=CC(=CC=C1)Br |
Introduction
Chemical Structure and Identity
Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate features a unique molecular architecture with a bromophenyl group connected via a sulfur atom to a butanoate ester chain. This organosulfur compound is characterized by several key identifiers that establish its chemical identity in scientific literature and commercial databases.
Basic Identification
The compound is registered under CAS number 740842-66-4 and is also known by synonyms including "Ethyl 4-(3-bromophenyl)sulfanylbutanoate" in chemical databases and commercial catalogs . Its molecular formula is C₁₂H₁₅BrO₂S, with a calculated molecular weight of 303.22 g/mol . The PubChem database assigns it the identifier CID 60124951, facilitating standardized referencing in chemical databases and literature .
Structural Features
The molecular structure consists of three key components: a 3-bromophenyl moiety, a sulfur atom serving as a linking element, and an ethyl butanoate chain. This arrangement creates a molecule with distinctive chemical reactivity and physical properties. The bromophenyl group provides potential sites for further functionalization through various coupling reactions, while the ester group offers opportunities for hydrolysis, reduction, or amidation reactions.
Physicochemical Properties
Understanding the physicochemical properties of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is essential for predicting its behavior in chemical reactions, biological systems, and environmental contexts. These properties determine its solubility, reactivity, and handling characteristics in laboratory and industrial settings.
Computed Properties
Based on computational models, the compound exhibits specific physicochemical characteristics that define its behavior in various environments and reactions. These properties have been calculated using established algorithms and provide valuable insights into the compound's expected behavior.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 303.22 g/mol | PubChem 2.1 |
| XLogP3-AA | 3.7 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 7 | Cactvs 3.4.6.11 |
| Exact Mass | 301.99761 Da | PubChem 2.1 |
The relatively high XLogP3-AA value of 3.7 indicates significant lipophilicity, suggesting good membrane permeability but potentially limited water solubility . The absence of hydrogen bond donors coupled with three hydrogen bond acceptors creates a specific pattern of intermolecular interactions that influences its solubility profile and binding behavior. The seven rotatable bonds confer conformational flexibility to the molecule, which may be relevant for its reactivity and potential interactions with biological targets.
Spectral Characteristics
While specific spectral data for Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is limited in the available search results, predictions based on its structure suggest characteristic patterns in NMR, IR, and mass spectrometry. The aromatic protons of the 3-bromophenyl group typically resonate in the region of 7.0-7.5 ppm in ¹H NMR spectra, while the methylene groups of the butanoate chain would appear as multiplets in the 1.5-3.0 ppm range. The ester functional group would show characteristic carbonyl stretching frequencies around 1730-1750 cm⁻¹ in IR spectroscopy.
| Specification | Details |
|---|---|
| Product Reference | 10-F095078 |
| Molecular Weight | 303.21 g/mol |
| Formula | C₁₂H₁₅BrO₂S |
| Available Quantities | 1g, 5g, 25g |
| Estimated Delivery | May 2, 2025 (US) |
The availability in various quantities suggests flexibility for different research scales, from small-scale exploratory studies to larger process development projects. Researchers should contact suppliers directly for current pricing, as this information is typically provided upon inquiry rather than listed publicly.
Structural Comparisons with Related Compounds
To better understand the properties and potential applications of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate, it is instructive to compare it with structurally related compounds that have been more extensively studied. These comparisons can provide insights into expected reactivity patterns and functional applications.
Comparison with Ethyl 4-(4-bromophenyl)butanoate
Ethyl 4-(4-bromophenyl)butanoate (CAS: 105986-54-7) differs from our target compound by lacking the sulfur atom and having the bromo substituent in the para position rather than meta position. This structural analog has a molecular weight of 271.15 g/mol, significantly lower than our target compound (303.22 g/mol) . Its physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 330.7±25.0 °C at 760 mmHg, and a flash point of 153.8±23.2 °C . The absence of the sulfur atom in this analog reduces its molecular flexibility and changes its electronic properties, likely resulting in different reactivity patterns.
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